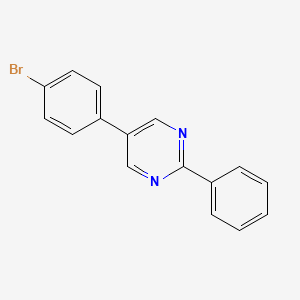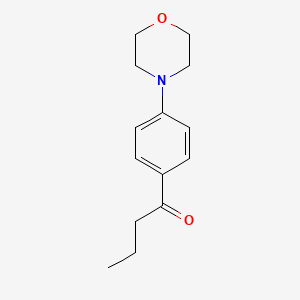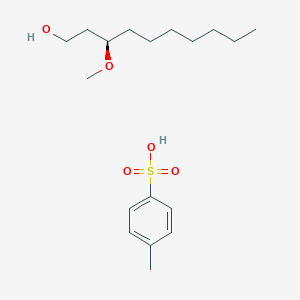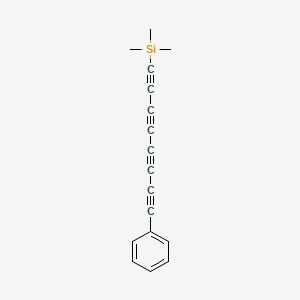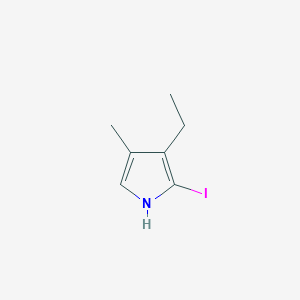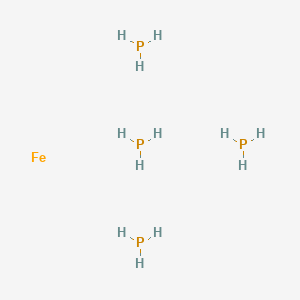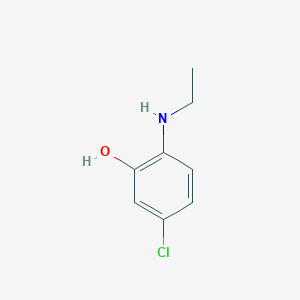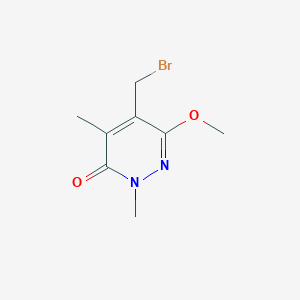![molecular formula C21H36N4O B12568550 6-[(2-Hexyldecyl)oxy]-7H-purine CAS No. 280575-77-1](/img/structure/B12568550.png)
6-[(2-Hexyldecyl)oxy]-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Hexyldecyl)oxy]-7H-purine is an organic compound with the molecular formula C21H36N4O This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hexyldecyl)oxy]-7H-purine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-hydroxy-7H-purine with 2-hexyldecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-Hexyldecyl)oxy]-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine derivative.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(2-Hexyldecyl)oxy]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of organic electronic materials and photovoltaic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 6-[(2-Hexyldecyl)oxy]-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function. These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-7H-purine: Similar structure but with a methoxy group instead of the 2-hexyldecyl group.
6-Ethoxy-7H-purine: Contains an ethoxy group, offering different solubility and reactivity properties.
6-Butoxy-7H-purine: Features a butoxy group, providing a balance between hydrophobicity and reactivity.
Uniqueness
6-[(2-Hexyldecyl)oxy]-7H-purine is unique due to its long alkyl chain, which enhances its solubility in organic solvents and its potential for use in organic electronic materials. This structural feature distinguishes it from other purine derivatives and expands its range of applications in various fields.
Propriétés
Numéro CAS |
280575-77-1 |
|---|---|
Formule moléculaire |
C21H36N4O |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
6-(2-hexyldecoxy)-7H-purine |
InChI |
InChI=1S/C21H36N4O/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)15-26-21-19-20(23-16-22-19)24-17-25-21/h16-18H,3-15H2,1-2H3,(H,22,23,24,25) |
Clé InChI |
MZUYRHCKFNQRQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
